molecular formula C23H34N6O9 B12318134 Ac-Leu-Glu-His-Asp-CHO

Ac-Leu-Glu-His-Asp-CHO

Cat. No.: B12318134
M. Wt: 538.6 g/mol
InChI Key: LRHHFDQCXBPQLY-UHFFFAOYSA-N
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Description

It is primarily known for its role as a reversible inhibitor of caspase-9, a cysteine protease involved in the initiation of apoptosis pathways . This compound has significant implications in the study of apoptosis and related cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-Leu-Glu-His-Asp-CHO is synthesized through peptide synthesis techniquesThe synthesis typically employs solid-phase peptide synthesis (SPPS) methods, which allow for the efficient assembly of the peptide chain .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ac-Leu-Glu-His-Asp-CHO primarily undergoes reactions typical of peptide aldehydes. These include:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or hydrazines under mild conditions.

Major Products Formed

    Oxidation: Ac-Leu-Glu-His-Asp-COOH (carboxylic acid derivative).

    Reduction: Ac-Leu-Glu-His-Asp-CH₂OH (primary alcohol derivative).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Ac-Leu-Glu-His-Asp-CHO exerts its effects by inhibiting caspase-9, a key enzyme in the mitochondrial pathway of apoptosis. The compound binds to the active site of caspase-9, preventing its activation and subsequent cleavage of downstream caspases such as caspase-3, -6, and -7 . This inhibition disrupts the apoptotic signaling cascade, thereby preventing programmed cell death.

Comparison with Similar Compounds

Similar Compounds

    Ac-Asp-Glu-Val-Asp-CHO: A caspase-3 inhibitor.

    Ac-YVAD-CHO: A caspase-1 inhibitor.

    Z-VAD-FMK: A pan-caspase inhibitor.

Uniqueness

Ac-Leu-Glu-His-Asp-CHO is unique in its specificity for caspase-9, making it a valuable tool for studying the intrinsic pathway of apoptosis. Unlike other caspase inhibitors, it selectively targets caspase-9 without significantly affecting other caspases .

Properties

Molecular Formula

C23H34N6O9

Molecular Weight

538.6 g/mol

IUPAC Name

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H34N6O9/c1-12(2)6-17(26-13(3)31)23(38)28-16(4-5-19(32)33)21(36)29-18(7-14-9-24-11-25-14)22(37)27-15(10-30)8-20(34)35/h9-12,15-18H,4-8H2,1-3H3,(H,24,25)(H,26,31)(H,27,37)(H,28,38)(H,29,36)(H,32,33)(H,34,35)

InChI Key

LRHHFDQCXBPQLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C

Origin of Product

United States

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